2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 670270-32-3
VCID: VC11903679
InChI: InChI=1S/C30H29N3O2S2/c1-17-12-13-24(14-18(17)2)32-19(3)15-25(21(32)5)26(34)16-36-30-31-28-27(20(4)22(6)37-28)29(35)33(30)23-10-8-7-9-11-23/h7-15H,16H2,1-6H3
SMILES: CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C
Molecular Formula: C30H29N3O2S2
Molecular Weight: 527.7 g/mol

2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

CAS No.: 670270-32-3

Cat. No.: VC11903679

Molecular Formula: C30H29N3O2S2

Molecular Weight: 527.7 g/mol

* For research use only. Not for human or veterinary use.

2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one - 670270-32-3

Specification

CAS No. 670270-32-3
Molecular Formula C30H29N3O2S2
Molecular Weight 527.7 g/mol
IUPAC Name 2-[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C30H29N3O2S2/c1-17-12-13-24(14-18(17)2)32-19(3)15-25(21(32)5)26(34)16-36-30-31-28-27(20(4)22(6)37-28)29(35)33(30)23-10-8-7-9-11-23/h7-15H,16H2,1-6H3
Standard InChI Key QRTUALWYDHPFHB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C
Canonical SMILES CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name and structural formula reflect its multifunctional architecture, combining thieno[2,3-d]pyrimidin-4-one, pyrrole, and phenyl moieties. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₃₀H₂₉N₃O₂S₂
Molecular Weight527.7 g/mol
CAS Number670270-32-3
SMILESCC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C
PubChem CID2241138

The presence of a thieno[2,3-d]pyrimidin-4-one core is critical for interactions with biological targets, while the sulfanyl and dimethylphenyl groups enhance lipophilicity and binding affinity .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives generally involves cyclization reactions. For this compound, a plausible route includes:

  • Formation of the thieno[2,3-d]pyrimidin-4-one core via condensation of 2-aminothiophene-3-carboxylic acid derivatives with carbonyl reagents .

  • Introduction of the sulfanyl-pyrrole side chain through nucleophilic substitution or coupling reactions.

A representative scheme is:
Thieno[2,3-d]pyrimidin-4-one intermediate+2-Chloroacetylpyrrole derivativeTarget Compound\text{Thieno[2,3-d]pyrimidin-4-one intermediate} + \text{2-Chloroacetylpyrrole derivative} \rightarrow \text{Target Compound}
This method aligns with protocols used for structurally similar analogs .

Structural Analogues and SAR

Key structure-activity relationship (SAR) insights from related compounds:

  • Pyrrole Substitution: The 3,4-dimethylphenyl group on the pyrrole ring enhances hydrophobic interactions with kinase ATP-binding pockets .

  • Thienopyrimidinone Core: Essential for hydrogen bonding with residues like Thr766 in EGFR .

  • Sulfanyl Linker: Improves metabolic stability compared to ether or amine linkers .

Biological Activity and Mechanisms

Kinase Inhibition Mechanisms

Molecular docking studies of similar compounds reveal:

  • EGFR Binding: Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

  • FGFR Binding: Salt bridges with Lys514 and π-π stacking with Phe642 .

Apoptosis and Cell Cycle Effects

Prominent analogs induce:

  • G2/M Phase Arrest: Disruption of tubulin polymerization .

  • Apoptosis Activation: Caspase-3 and -9 upregulation (e.g., 11.8- and 50.3-fold increases for analog 20) .

Applications in Drug Discovery

Targeted Oncology

  • Breast Cancer: Analog 23 inhibited MDA-MB-231 and MCF-7 cells with IC₅₀ = 2.95–3.80 µM .

  • Prostate Cancer: Compound 15 (structural relative) showed IC₅₀ = 0.94 µM against PC-3 cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator